molecular formula C26H23ClN2O6 B5264208 (4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

(4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5264208
M. Wt: 494.9 g/mol
InChI Key: WNPQPOYMQGEJHI-XMHGGMMESA-N
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Description

(4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core, which is often associated with anti-inflammatory and analgesic properties. The presence of the chlorophenoxy and dimethoxyphenyl groups further enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

(4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O6/c1-32-22-15-17(14-19-25(30)28-29(26(19)31)18-8-4-3-5-9-18)16-23(33-2)24(22)35-13-12-34-21-11-7-6-10-20(21)27/h3-11,14-16H,12-13H2,1-2H3,(H,28,30)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPQPOYMQGEJHI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCOC2=CC=CC=C2Cl)OC)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OCCOC2=CC=CC=C2Cl)OC)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione typically involves multiple steps:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of phenylhydrazine with maleic anhydride under reflux conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the intermediate with 2-chlorophenol in the presence of a base such as potassium carbonate.

    Attachment of the ethoxy group: This can be done by reacting the intermediate with ethylene oxide under controlled temperature and pressure.

    Addition of the dimethoxyphenyl group: This step involves the reaction of the intermediate with 3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazolidine-3,5-dione core, potentially converting it to a dihydropyrazolidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential anti-inflammatory and analgesic properties can be explored. It can be used in the development of new pharmaceuticals targeting inflammation and pain.

Medicine

The compound may serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). By binding to these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione: This compound is unique due to the presence of both chlorophenoxy and dimethoxyphenyl groups, which enhance its reactivity and potential biological activity.

    Phenylbutazone: Another pyrazolidine-3,5-dione derivative with anti-inflammatory properties.

    Sulfinpyrazone: A related compound used to treat gout by reducing uric acid levels.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

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